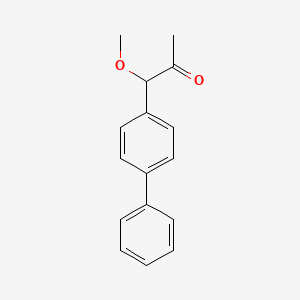
Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate is a chemical compound with a unique structure that includes an imidazolidine ring
Métodos De Preparación
The synthesis of Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate typically involves the reaction of imidazolidine-2,4-dione derivatives with methoxyacetyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial growth by interfering with essential enzymatic processes within the bacterial cells . The exact molecular pathways and targets are still under investigation, but it is thought to involve the disruption of cell wall synthesis or protein function.
Comparación Con Compuestos Similares
Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate can be compared with similar compounds such as:
Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate: This compound has a similar structure but with an ethyl group instead of a methyl group.
Thiazolidine-2,4-dione derivatives: These compounds share the imidazolidine ring structure and have similar reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C7H8N2O5 |
|---|---|
Peso molecular |
200.15 g/mol |
Nombre IUPAC |
methyl (2Z)-2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate |
InChI |
InChI=1S/C7H8N2O5/c1-13-4(6(11)14-2)3-5(10)9-7(12)8-3/h1-2H3,(H2,8,9,10,12)/b4-3- |
Clave InChI |
VXMUXNCNTZNHQP-ARJAWSKDSA-N |
SMILES isomérico |
CO/C(=C\1/C(=O)NC(=O)N1)/C(=O)OC |
SMILES canónico |
COC(=C1C(=O)NC(=O)N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


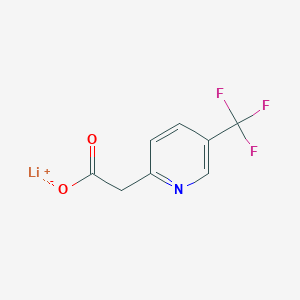

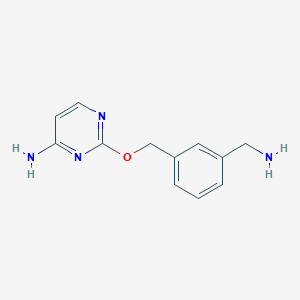
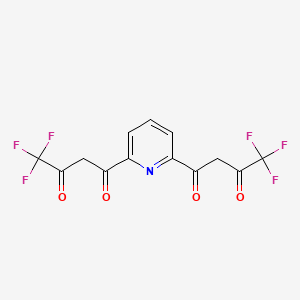
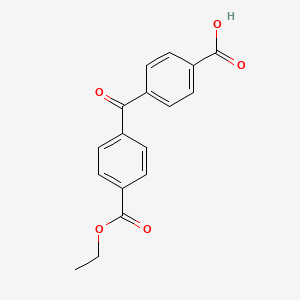
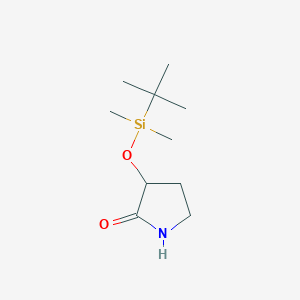
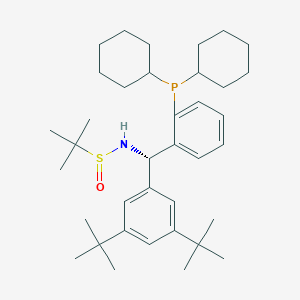
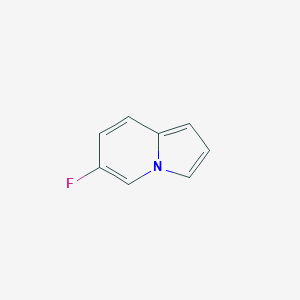
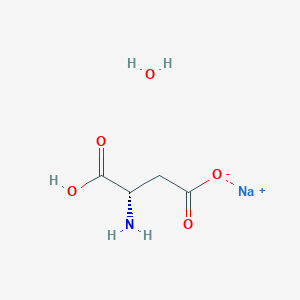
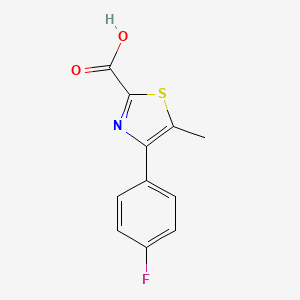
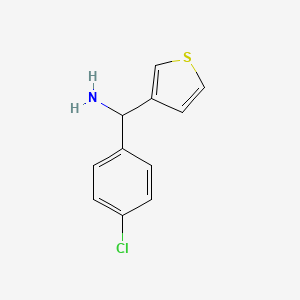

![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13655598.png)
